molecular formula C7H4ClNOS B8669572 4-Chloro-1,3-benzothiazole 1-oxide

4-Chloro-1,3-benzothiazole 1-oxide

Cat. No.: B8669572
M. Wt: 185.63 g/mol
InChI Key: VCTWTFZIJBKVTN-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Contemporary Heterocyclic Chemistry

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a cornerstone of heterocyclic chemistry. This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in a multitude of biologically active molecules and functional materials. thieme-connect.denih.govnih.gov The inherent aromaticity and the presence of both nitrogen and sulfur heteroatoms endow the benzothiazole core with unique electronic properties and diverse reactivity. researchgate.net

The significance of the benzothiazole scaffold is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.netuni.lu This wide-ranging biological activity has cemented the benzothiazole framework as a critical component in the design and development of new therapeutic agents. nih.govtandfonline.com Beyond medicine, benzothiazole derivatives are integral to the development of dyes, agricultural chemicals, and materials with specialized optical and electronic properties. mdpi.comnih.gov

The versatility of the benzothiazole ring system allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired outcomes. researchgate.net This adaptability has sustained its relevance in contemporary chemical research, with ongoing efforts to explore new synthetic methodologies and applications. mdpi.comnih.gov

The Distinctive Role of N-Oxidation within Benzothiazole Derivatives

The introduction of an N-oxide functionality to the benzothiazole scaffold dramatically alters its chemical character and reactivity. N-oxidation involves the formation of a coordinate covalent bond between the nitrogen atom of the thiazole ring and an oxygen atom. This modification has several profound effects on the molecule's properties.

Firstly, the N-oxide group acts as a strong electron-withdrawing group, which can significantly influence the electron density distribution across the entire ring system. This electronic perturbation can enhance the reactivity of the benzothiazole core towards certain reagents and can also modulate the biological activity of the molecule.

Secondly, the N-oxide moiety can serve as a versatile synthetic handle. For instance, it can facilitate reactions that are otherwise difficult to achieve with the parent benzothiazole. The deoxygenation of benzothiazole N-oxides, which can be accomplished using reagents like sodium dithionite (B78146) or triphenyl phosphite, provides a pathway back to the parent benzothiazole, making the N-oxide a useful protecting or activating group. thieme-connect.de

Furthermore, the presence of the N-oxide can lead to the formation of push-pull systems, particularly when electron-donating groups are present elsewhere in the molecule. Such systems are of great interest for their potential applications in nonlinear optics and as functional dyes. Research into 2-styrylbenzothiazole-N-oxides has demonstrated that these compounds can be synthesized via aldol-type condensation reactions and exhibit properties typical of push-pull molecules. nih.govnih.govresearchgate.netresearchgate.net

Overview of 4-Chloro-1,3-benzothiazole 1-oxide in Modern Chemical Literature

While the broader families of benzothiazoles and their N-oxides have been the subject of extensive research, specific and detailed studies on 4-Chloro-1,3-benzothiazole 1-oxide are limited in currently available scientific literature. However, by understanding the constituent parts of this molecule, we can infer its potential characteristics and areas of research interest.

The parent compound, 4-chloro-1,3-benzothiazole, is a known chemical intermediate. chemshuttle.com The presence of a chlorine atom at the 4-position of the benzene ring is expected to influence the molecule's reactivity and lipophilicity. The subsequent N-oxidation to form 4-Chloro-1,3-benzothiazole 1-oxide would further modify its electronic profile, likely making the benzothiazole ring more susceptible to nucleophilic attack.

The synthesis of this compound would logically proceed through the oxidation of 4-chloro-1,3-benzothiazole. The resulting N-oxide would be a valuable building block for creating more complex chlorinated benzothiazole derivatives. Given the established biological activities of many chlorinated and N-oxidized heterocycles, 4-Chloro-1,3-benzothiazole 1-oxide represents a promising, yet underexplored, target for synthetic and medicinal chemistry research. Its unique substitution pattern warrants further investigation to unlock its full potential in the development of novel functional molecules.

Data on Related Benzothiazole Derivatives

To illustrate the properties of the benzothiazole class of compounds, the following tables provide data on representative derivatives.

Table 1: Biological Activities of Various Benzothiazole Scaffolds

Compound TypeBiological ActivityReference
2-ArylbenzothiazolesAnticancer, Antimicrobial nih.govuni.lu
2-AminobenzothiazolesNeuroprotective, Anticonvulsant researchgate.net
Benzothiazole-N-oxidesAntibacterial, Antiprotozoal nih.govnih.gov
Fluoro-substituted BenzothiazolesEnhanced Antimicrobial Activity

Table 2: Physicochemical Properties of 4-Chloro-1,3-benzothiazole

PropertyValueReference
CAS Number3048-45-1 chemshuttle.com
Molecular FormulaC₇H₄ClNS chemshuttle.com
Molecular Weight169.636 g/mol chemshuttle.com
Purity (typical)95% chemshuttle.com

Properties

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

IUPAC Name

4-chloro-1,3-benzothiazole 1-oxide

InChI

InChI=1S/C7H4ClNOS/c8-5-2-1-3-6-7(5)9-4-11(6)10/h1-4H

InChI Key

VCTWTFZIJBKVTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CS2=O

Origin of Product

United States

Advanced Reaction Chemistry and Transformations of 4 Chloro 1,3 Benzothiazole 1 Oxide

Electrophilic and Nucleophilic Reactivity Patterns of the Benzothiazole (B30560) N-Oxide Moiety

The presence of the N-oxide group significantly modulates the electron density distribution within the benzothiazole ring system, profoundly influencing its reactivity towards both electrophiles and nucleophiles. mdpi.comnih.gov This electronic perturbation is key to understanding the regioselectivity observed in various chemical transformations.

The N-oxide functionality acts as a powerful electron-donating group through resonance, increasing the electron density of the fused benzene (B151609) ring. This activation, however, is not uniform across all positions. The N-oxide group directs electrophilic attack preferentially to specific carbons. While the parent benzothiazole is electron-withdrawing, the N-oxide can influence the electron density in the benzothiazole ring, potentially extending synthetic routes to derivatives substituted on the heterocyclic phenyl ring. nih.gov

In the broader context of benzothiazole chemistry, electrophilic aromatic substitution on the benzenoid ring can be challenging due to the electron-poor nature of the heterocycle. However, the introduction of an N-oxide group can alter this reactivity. For instance, in the oxidation of benzothiazole (BTH) by hydroxyl radicals, attack occurs on different carbon atoms of the benzene ring, leading to the formation of various hydroxybenzothiazole products. nih.gov The relative yields of these products are influenced by the formation energies of the pre-reaction complex, indicating a degree of regioselectivity. nih.gov

The thiazole (B1198619) ring in 4-chloro-1,3-benzothiazole 1-oxide presents several sites susceptible to nucleophilic attack. The presence of the electron-withdrawing N-oxide group and the chloro substituent enhances the electrophilicity of the heterocyclic core. wikipedia.org Nucleophiles can attack the carbon atoms of the thiazole ring, particularly the C2 position, which is often activated by the adjacent heteroatoms.

The general reactivity of benzothiazoles involves the heterocyclic core being readily substituted at the methyne (CH) center in the thiazole ring. wikipedia.org In the case of N-oxides, the increased acidity of protons on substituents at the C2 position, such as a methyl group, facilitates reactions like aldol-type condensations. nih.gov This suggests that the C2 position is a key site for nucleophilic attack or base-mediated reactions.

Furthermore, nucleophilic aromatic substitution can occur on the benzene ring, especially when activated by strongly electron-withdrawing groups. The chloro-substituent at the 4-position can potentially be displaced by a strong nucleophile through an addition-elimination mechanism, where the N-oxide group could help stabilize the intermediate Meisenheimer complex. youtube.com Alternatively, under very strong basic conditions, an elimination-addition (benzyne) mechanism might be operative, although this is less common for benzothiazoles. masterorganicchemistry.com

Regioselective Functionalization and Derivatization Strategies

The distinct reactivity patterns of 4-chloro-1,3-benzothiazole 1-oxide allow for the development of regioselective functionalization strategies, enabling the targeted introduction of various chemical moieties at specific positions of the molecule.

The chlorine atom at the 4-position of the benzothiazole ring is a versatile handle for introducing new functional groups via nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the benzothiazole N-oxide moiety facilitates the displacement of the chloride by a range of nucleophiles. This allows for the synthesis of a diverse array of 4-substituted benzothiazole 1-oxides.

For instance, the synthesis of 4-((4-chloro-1,3-benzothiazol-2-yl)oxy)phenol demonstrates a nucleophilic substitution where a phenoxide displaces a leaving group on the benzothiazole ring, though in this specific example, the substitution is at the 2-position and not the 4-position of a different chloro-benzothiazole derivative. sigmaaldrich.com However, the principle of nucleophilic displacement of a halogen on the benzothiazole ring is a key strategy. The development of methods for the regioselective functionalization of related heterocyclic systems, such as 2,1,3-benzothiadiazole, through C-H borylation and subsequent ipso-substitution highlights the potential for similar strategies to be applied to 4-chloro-1,3-benzothiazole 1-oxide. nih.gov

The oxygen atom of the N-oxide group is itself a reactive center, capable of participating in various chemical transformations. It can act as a nucleophile or be removed through deoxygenation reactions. The N-oxide group can also direct ortho-metalation, providing a pathway for functionalization at the C7 position.

While specific examples for 4-chloro-1,3-benzothiazole 1-oxide are not detailed in the provided results, the chemistry of N-oxides in other heterocyclic systems provides a framework for potential reactions. For example, the N-oxide can be a source of oxygen in oxidation reactions or can be removed using reducing agents like PCl₃ or PPh₃. The N-oxide functionality is also known to influence the photochemistry of heterocyclic compounds, potentially leading to rearrangements.

Intramolecular Rearrangement Pathways and Ring Transformations of Benzothiazole N-Oxides

Benzothiazole N-oxides can undergo a variety of intramolecular rearrangements and ring transformations, often induced by heat or light. These reactions can lead to the formation of new heterocyclic systems with altered connectivity and substitution patterns.

Photochemical reactions of heterocyclic N-oxides are known to proceed through various intermediates, including Dewar-like isomers, which can then rearrange to different products. researchgate.net While specific studies on the intramolecular rearrangements of 4-chloro-1,3-benzothiazole 1-oxide were not found, the general principles of heterocyclic N-oxide photochemistry suggest that it could undergo complex transformations. For example, irradiation of some N-oxides can lead to the formation of oxazepine derivatives or ring-contracted products. The presence of the chloro substituent and the fused benzene ring would undoubtedly influence the course of these rearrangements.

Research into the photoisomerization of related heterocyclic systems like pyridine (B92270) N-oxides has shown the formation of various isomers through complex pathways. researchgate.net It is plausible that 4-chloro-1,3-benzothiazole 1-oxide could exhibit similar reactivity, leading to novel molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation of Benzothiazole N Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Chloro-1,3-benzothiazole 1-oxide, both ¹H and ¹³C NMR are critical for confirming its unique structure. While specific experimental data for this exact compound is not widely published, a thorough analysis can be extrapolated from the known spectra of related benzothiazole (B30560) derivatives.

The ¹H NMR spectrum of 4-Chloro-1,3-benzothiazole 1-oxide is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring. The introduction of the N-oxide function and the chloro substituent significantly influences the electron density distribution within the benzothiazole ring system, leading to predictable shifts in the proton resonances.

The aromatic region of the spectrum would likely display a complex splitting pattern for the three protons on the chlorinated benzene ring. Drawing parallels from related substituted benzothiazoles, the proton at position 2 (H-2) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.0-9.3 ppm, due to the deshielding effect of the adjacent nitrogen atom in the thiazole (B1198619) ring. The protons on the benzene ring (H-5, H-6, and H-7) would present as a multiplet, with their chemical shifts influenced by the electron-withdrawing chloro group at position 4 and the N-oxide group. For comparison, in unsubstituted benzothiazole, the aromatic protons resonate between δ 7.4 and 8.2 ppm chemicalbook.com. The presence of the chloro group at C4 would likely cause a downfield shift for the adjacent proton H-5.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-1,3-benzothiazole 1-oxide

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 9.0 - 9.3 s
H-5 7.8 - 8.1 d
H-6 7.5 - 7.7 t
H-7 7.9 - 8.2 d

Note: These are predicted values based on analogous compounds.

The ¹³C NMR spectrum provides crucial information about the carbon framework of 4-Chloro-1,3-benzothiazole 1-oxide. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring atoms and functional groups.

The carbon atom at position 2 (C-2), being part of the thiazole ring and adjacent to both nitrogen and sulfur, is expected to resonate at a significantly downfield position, likely in the range of δ 150-155 ppm. The carbons of the benzene ring will also exhibit distinct chemical shifts. The carbon atom bearing the chlorine atom (C-4) would be deshielded, while the other carbons would be influenced by the combined electronic effects of the N-oxide and the halogen. In unsubstituted benzothiazole, the carbon signals appear between δ 121 and 154 ppm chemicalbook.com. The N-oxidation is known to cause a general downfield shift of the signals for the carbons in the heterocyclic ring nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-1,3-benzothiazole 1-oxide

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-3a 135 - 140
C-4 130 - 135
C-5 125 - 130
C-6 128 - 132
C-7 122 - 126
C-7a 152 - 157

Note: These are predicted values based on analogous compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis, Highlighting N-O and C-Cl Bonds

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the case of 4-Chloro-1,3-benzothiazole 1-oxide, the IR spectrum would be dominated by several key absorption bands.

A prominent feature would be the stretching vibration of the N-O bond, which is characteristic of N-oxides. This band typically appears in the region of 1200-1300 cm⁻¹. The exact position can provide information about the electronic nature of the heterocyclic ring. The stretching vibration of the C-Cl bond is also a key diagnostic feature, generally observed in the range of 700-800 cm⁻¹. Additionally, the spectrum would show characteristic absorptions for the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) and the C-H stretching and bending vibrations of the aromatic ring. For comparison, the IR spectrum of unsubstituted benzothiazole shows characteristic peaks for C-H, C=N, and C-S vibrations chemicalbook.com.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-1,3-benzothiazole 1-oxide

Functional Group Predicted Wavenumber (cm⁻¹)
N-O Stretch 1200 - 1300
C=N Stretch 1600 - 1650
Aromatic C-H Stretch 3000 - 3100
C-Cl Stretch 700 - 800

Note: These are predicted values based on analogous compounds.

Mass Spectrometry Techniques for Molecular Ion Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For 4-Chloro-1,3-benzothiazole 1-oxide, the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (C₇H₄ClNOS). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of benzothiazole N-oxides often involves the loss of the oxygen atom from the N-oxide group, followed by further fragmentation of the benzothiazole ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or a hydrogen halide molecule miamioh.edu. Therefore, key fragments for 4-Chloro-1,3-benzothiazole 1-oxide would likely include ions corresponding to the loss of an oxygen atom, a chlorine atom, and potentially the entire thiazole ring. The mass spectrum of unsubstituted benzothiazole shows a prominent molecular ion peak at m/z 135, with fragmentation involving the loss of HCN and sulfur nist.gov.

Advanced X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods provide a wealth of information about the connectivity and electronic structure of a molecule in solution, X-ray crystallography offers the definitive confirmation of its three-dimensional structure in the solid state.

Computational and Theoretical Investigations of 4 Chloro 1,3 Benzothiazole 1 Oxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of heterocyclic compounds like benzothiazoles.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. scirp.orgnih.gov For benzothiazole (B30560) derivatives, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to obtain accurate predictions of bond lengths, bond angles, and dihedral angles. nbu.edu.sa Such studies on related molecules reveal that substituents on the benzothiazole ring can significantly alter the local geometry. nbu.edu.sa For 4-Chloro-1,3-benzothiazole 1-oxide, DFT optimization would be crucial to understand how the chloro group at the C4 position and the N-oxide functionality influence the planarity and geometry of the bicyclic system.

Interactive Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Benzothiazoles. This table illustrates the type of data obtained from DFT calculations for various benzothiazole derivatives, which could be generated for 4-Chloro-1,3-benzothiazole 1-oxide in a dedicated study.

CompoundC=N Bond Length (Å)C-C Bond Length Range (Å)Basis Set
2-Vinyl-1,3-benzothiazole1.2941.457 - 1.4806-311++G(d,p)
2-(2-Pyridyl)-1,3-benzothiazole1.3411.457 - 1.4806-311++G(d,p)
1,3-Benzothiazole-2-carboxaldehydeN/A1.457 - 1.4806-311++G(d,p)

Data sourced from a study on various 1,3-benzothiazole derivatives. nbu.edu.sa

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. numberanalytics.com For substituted benzothiazoles, the nature and position of substituent groups can tune the HOMO-LUMO gap, affecting the molecule's electronic properties. researchgate.net In a theoretical study of 4-Chloro-1,3-benzothiazole 1-oxide, FMO analysis would reveal the distribution of electron density in these key orbitals, predicting sites susceptible to nucleophilic or electrophilic attack and indicating potential for intramolecular charge transfer. scirp.org

Charge Distribution Diagrams and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. scirp.org These maps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). scirp.org For benzothiazole derivatives, MEP analysis helps predict sites for intermolecular interactions, such as hydrogen bonding, and reactivity towards electrophiles and nucleophiles. scirp.org A theoretical study would likely show negative potential around the oxygen atom of the N-oxide and a complex distribution around the chloro-substituted benzene (B151609) ring in 4-Chloro-1,3-benzothiazole 1-oxide.

Conformational Analysis and Energy Landscapes

Many benzothiazole derivatives can exist in different spatial orientations, or conformations. nbu.edu.sa Conformational analysis involves calculating the potential energy surface of the molecule to identify the most stable conformers and the energy barriers for rotation around single bonds. For example, studies on 2-substituted 1,3-benzothiazoles have identified different stable conformers with varying rotational barriers. nbu.edu.sa A similar analysis for 4-Chloro-1,3-benzothiazole 1-oxide would clarify its preferred three-dimensional structure and conformational flexibility.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanism. mdpi.com For instance, the synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with aldehydes or other reagents, and theoretical studies can model the intermediates and energy barriers of this process. mdpi.com Theoretical investigation into the reactions of 4-Chloro-1,3-benzothiazole 1-oxide could explore its synthesis or its subsequent transformations, providing insights into its reactivity and the stability of reaction intermediates.

Analysis of Intramolecular Interactions, such as Chalcogen Bonding, within Benzothiazole N-Oxides

While the specific compound 4-Chloro-1,3-benzothiazole 1-oxide awaits detailed computational exploration, the established theoretical frameworks used for the broader benzothiazole class provide a clear roadmap for future research. Such studies are essential for fully characterizing its electronic structure, reactivity, and potential for applications in materials science and medicinal chemistry.

Emerging Non Biological Applications of Benzothiazole N Oxide Derivatives in Chemical Science

Role in Materials Chemistry and Advanced Functional Materials

There is currently no available research in the public domain detailing the application of 4-Chloro-1,3-benzothiazole 1-oxide in the field of materials chemistry or its use in the development of advanced functional materials.

Organic Electronics and Optoelectronic Devices

Investigations into the utility of benzothiazole (B30560) derivatives in organic electronics are ongoing, with some studies highlighting their potential as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications often leverage the electron-withdrawing nature of the benzothiazole ring system. However, there are no specific studies or data available that explore the electronic or optoelectronic properties of 4-Chloro-1,3-benzothiazole 1-oxide . The influence of the N-oxide functional group in conjunction with the 4-chloro substituent on the electronic characteristics of the benzothiazole core has not been reported.

Fluorescent Probes and Markers in Non-Biological Systems

The benzothiazole moiety is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes and markers. The fluorescence properties are highly dependent on the substituents attached to the benzothiazole core. While numerous benzothiazole-based fluorescent probes have been developed for various analytical purposes, there is no specific information or research data on the fluorescent properties of 4--Chloro-1,3-benzothiazole 1-oxide in non-biological systems. Its potential as a fluorescent probe or marker remains uninvestigated.

Application as Synthetic Intermediates and Reagents in Complex Organic Synthesis

Benzothiazole derivatives are valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules. The reactivity of the benzothiazole ring can be tuned by various functional groups. The N-oxide functionality, in particular, can alter the reactivity of the heterocyclic system, potentially opening up new synthetic pathways. However, a review of the available literature indicates no documented use of 4-Chloro-1,3-benzothiazole 1-oxide as a synthetic intermediate or reagent in complex organic synthesis. Its reactivity profile and potential synthetic applications have not been described.

Environmental Chemistry Applications, e.g., in Pollutant Degradation Mechanisms or Probes

The environmental fate and impact of various industrial chemicals, including some benzothiazole derivatives, are areas of active research. Some studies focus on their occurrence as environmental contaminants and their degradation pathways. Nevertheless, there is no information available regarding the environmental chemistry of 4-Chloro-1,3-benzothiazole 1-oxide . Its role in pollutant degradation mechanisms or its use as a probe for environmental contaminants has not been a subject of any published research found.

Future Research Trajectories and Methodological Advancements in 4 Chloro 1,3 Benzothiazole 1 Oxide Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of functionalized benzothiazole (B30560) N-oxides is a critical starting point for any further investigation. While general methods for benzothiazole synthesis are well-established, often involving the condensation of 2-aminothiophenols with various carbonyl compounds, future research on 4-Chloro-1,3-benzothiazole 1-oxide will likely focus on developing more direct, efficient, and sustainable synthetic routes. mdpi.comnih.gov

Future synthetic strategies could include:

Late-Stage N-Oxidation: Developing highly selective oxidation methods that can tolerate a wide range of functional groups is a significant goal. Research into organocatalytic systems, such as those using iminium salts and a mild oxidant like hydrogen peroxide, has shown promise for the site-selective N-oxidation of heteroaromatics, even in the presence of other oxidizable groups like amines. nih.gov Applying these methods to 4-chlorobenzothiazole (B1588817) could provide a high-yielding, one-step route to the target compound, avoiding the need for protecting groups.

Photocatalytic Cyclizations: Visible-light-driven intramolecular C-S bond formation presents a green and efficient alternative to traditional condensation reactions. mdpi.com Future work could explore a one-pot process where a suitable thioamide derivative undergoes photocatalytic cyclization to form the benzothiazole ring, which is then oxidized in situ to the N-oxide.

Flow Chemistry Approaches: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for 4-Chloro-1,3-benzothiazole 1-oxide could lead to higher purity and yields compared to batch processes.

Potential Synthetic Approach Key Features Potential Advantages Relevant Precedent
Organocatalytic N-OxidationSite-selective oxidation of the heterocyclic nitrogen.High functional group tolerance; mild reaction conditions.Iminium salt catalysis for selective N-oxidation of pyridines and quinolines. nih.gov
One-Pot Condensation/OxidationCombines ring formation and N-oxidation into a single synthetic operation.Increased atom and step economy; reduced waste.H₂O₂/HCl catalyzed synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes. mdpi.com
Photocatalytic SynthesisUtilizes visible light as a renewable energy source to drive the reaction.Environmentally friendly; potential for novel reactivity.Visible light-driven intramolecular C-S bond formation. mdpi.com

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The N-oxide moiety dramatically influences the reactivity of the heterocyclic ring, making positions ortho and para to the nitrogen atom electrophilic and susceptible to nucleophilic attack. nih.gov Future research will undoubtedly focus on harnessing this altered reactivity for novel functionalizations of 4-Chloro-1,3-benzothiazole 1-oxide.

Key areas for exploration include:

Regioselective C-H Functionalization: Heterocyclic N-oxides are excellent substrates for regioselective C-H functionalization, particularly at the C2 position. acs.org Research efforts could target the development of transition-metal-catalyzed or metal-free methods for the direct arylation, alkylation, or alkynylation of the C2 position of 4-Chloro-1,3-benzothiazole 1-oxide. Mechanistic studies using radical scavengers could help determine if these reactions proceed via radical pathways. acs.org

Deoxygenative Functionalization: Many reactions involving N-oxides proceed with the loss of the oxygen atom. Future studies could investigate deoxygenative coupling reactions where the N-oxide not only directs the functionalization but is also reduced in the process, providing direct access to C2-substituted 4-chlorobenzothiazoles. acs.org

Control of Selectivity: The presence of the chloro substituent at the C4 position introduces an additional electronic and steric factor. A key research trajectory will be to understand how the interplay between the N-oxide and the C4-chloro group dictates the regioselectivity of various transformations around the benzothiazole core. For instance, in asymmetric catalysis, electron-rich N-oxides have been shown to enhance enantioselectivity, suggesting that the electronic nature of the benzothiazole ring will be a critical parameter to tune. mdpi.com

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. ekb.egnih.gov For 4-Chloro-1,3-benzothiazole 1-oxide, computational modeling will be instrumental in guiding synthetic efforts and understanding its chemical behavior.

Future applications of computational modeling include:

Predicting Reactivity and Site-Selectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential map of the molecule. This information can predict the most likely sites for electrophilic or nucleophilic attack, helping to design experiments for selective C-H functionalization.

Designing Novel Derivatives: In silico methods are increasingly used in drug design to predict the binding affinity of molecules to biological targets. nih.govnih.gov By modeling the interactions of virtual derivatives of 4-Chloro-1,3-benzothiazole 1-oxide with protein active sites, researchers can prioritize the synthesis of compounds with the highest potential biological activity.

Elucidating Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. ekb.eg This can provide a detailed understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Computational Method Application Area Predicted Properties Potential Impact
Density Functional Theory (DFT)Reactivity & MechanismElectronic structure, bond energies, transition states.Guide experimental design; rationalize observed outcomes. ekb.eg
Molecular DockingDrug DesignBinding modes and affinities to biological targets.Prioritize synthesis of potent bioactive compounds. nih.gov
QTAIM (Quantum Theory of Atoms in Molecules)Bonding AnalysisNature of covalent and non-covalent intramolecular interactions.Understand the influence of substituents on molecular stability. mdpi.com

Elucidation of Complex Reaction Mechanisms using Advanced Analytical Techniques

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and developing new transformations. The elucidation of complex reaction pathways involving 4-Chloro-1,3-benzothiazole 1-oxide will require a combination of sophisticated analytical techniques.

Key methodological advancements will involve:

In Situ Spectroscopic Monitoring: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reaction progress. numberanalytics.com This can lead to the direct observation of transient intermediates and provide crucial data for kinetic analysis, helping to piece together the step-by-step mechanism of a reaction.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for identifying reaction products and intermediates. Techniques like Cold Spray Ionization (CSI) or Electrospray Ionization (ESI) can be coupled with liquid chromatography to detect and characterize even unstable species in the reaction mixture.

Mechanistic Probes and Isotope Labeling: The use of radical scavengers, such as TEMPO, can help determine whether a reaction proceeds through a radical pathway. acs.org Furthermore, kinetic isotope effect (KIE) studies using isotopically labeled starting materials can pinpoint the rate-determining step of a reaction and provide insight into the transition state structure.

By integrating these advanced synthetic, analytical, and computational methods, future research into 4-Chloro-1,3-benzothiazole 1-oxide promises to unlock novel reactivity and lead to the development of new functional molecules with potential applications across science.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-1,3-benzothiazole 1-oxide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclization of substituted precursors under controlled conditions. For example, refluxing a chlorinated precursor (e.g., 4-chloro-1,3-benzothiazole) with oxidizing agents like hydrogen peroxide in acidic media can yield the 1-oxide derivative. Key steps include:
  • Reflux duration : Extended reflux times (18–24 hours) improve conversion but may risk side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, as seen in analogous triazole syntheses .
  • Purification : Crystallization from ethanol-water mixtures or column chromatography with silica gel is critical to isolate high-purity products (>95%) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 4-Chloro-1,3-benzothiazole 1-oxide?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns and oxidation state. The 1-oxide group induces deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .
  • IR spectroscopy : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the S=O stretch .
  • Elemental analysis : Matches theoretical C, H, N, and S content within ±0.3% .

Advanced Research Questions

Q. How does the electronic structure of 4-Chloro-1,3-benzothiazole 1-oxide influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing 1-oxide group activates the C-2 position for nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:
  • Charge distribution : The C-2 carbon exhibits a partial positive charge (+0.45 e), favoring nucleophilic substitution .
  • Solvent effects : Polar solvents stabilize transition states, accelerating reactions like amination or thiolation. Kinetic studies in DMF show 2–3× faster rates compared to toluene .
  • Leaving group optimization : Chlorine at C-4 can be replaced selectively using Pd-catalyzed cross-coupling, as demonstrated in Suzuki-Miyaura reactions .

Q. What strategies can resolve contradictions in biological activity data for 4-Chloro-1,3-benzothiazole 1-oxide derivatives across different cell lines?

  • Methodological Answer :
  • Dose-response profiling : Establish EC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to identify cell-specific sensitivities. For example, derivatives with EC₅₀ < 10 μM in HeLa may show EC₅₀ > 50 μM in NIH/3T3 due to differential uptake .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement (e.g., inhibition of topoisomerase II or kinase pathways) .
  • Metabolic stability assays : Evaluate cytochrome P450-mediated degradation using liver microsomes to rule out false negatives .

Q. How can computational docking guide the design of 4-Chloro-1,3-benzothiazole 1-oxide derivatives with enhanced binding to therapeutic targets?

  • Methodological Answer :
  • Target selection : Prioritize targets with known ligand-binding pockets (e.g., EGFR kinase or PARP-1) using structural databases like PDB .
  • Docking protocols :
  • Software : AutoDock Vina or Schrödinger Glide for ligand flexibility.
  • Scoring : Focus on hydrogen bonding (e.g., 1-oxide group with Thr766 in EGFR) and π-π stacking (benzothiazole ring with Phe723) .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine models .

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